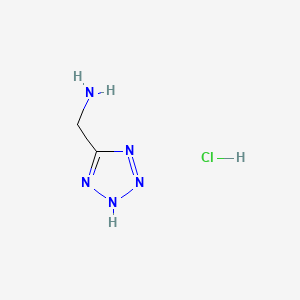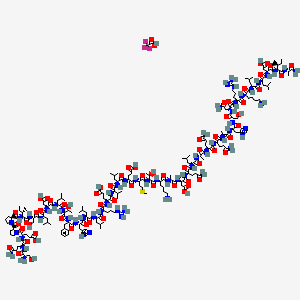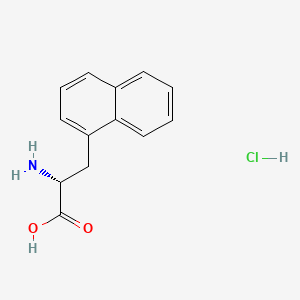
3-(1-Naphthyl)-D-alanine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Naphthyl)-D-alanine Hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a naphthalene ring attached to the alanine molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-D-alanine Hydrochloride typically involves the reaction of 1-naphthylamine with alanine under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-(1-Naphthyl)-D-alanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
科学研究应用
3-(1-Naphthyl)-D-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(1-Naphthyl)-D-alanine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring plays a crucial role in binding to these targets, while the alanine moiety facilitates the interaction through hydrogen bonding and electrostatic interactions. The compound can modulate various biochemical pathways, leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
- 3-(1-Naphthyl)-L-alanine Hydrochloride
- N-(1-Naphthyl)ethylenediamine Dihydrochloride
Uniqueness
3-(1-Naphthyl)-D-alanine Hydrochloride is unique due to its specific stereochemistry, which influences its interaction with biological targets. Compared to its L-isomer, the D-isomer may exhibit different biological activities and binding affinities. Additionally, the presence of the naphthalene ring distinguishes it from other amino acids, providing unique chemical properties and reactivity.
属性
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPCDQZZTLSE-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659747 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122745-09-9 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the inclusion complex formation between 3-(1-Naphthyl)-D-alanine Hydrochloride and β-Cyclodextrin?
A1: β-Cyclodextrin is known to form inclusion complexes with various molecules due to its unique truncated cone structure, which possesses a hydrophobic cavity. Studying the inclusion complex formation with this compound provides valuable insights into:
- Improved Solubility and Bioavailability: Encapsulation within the hydrophobic cavity of β-Cyclodextrin can enhance the aqueous solubility of poorly soluble drugs like this compound, potentially leading to better bioavailability. []
- Controlled Release: The inclusion complex can act as a drug delivery system, allowing for controlled release of this compound at the target site, enhancing its therapeutic efficacy. []
- Physicochemical Property Modification: Complexation can alter the physicochemical properties of the guest molecule, impacting its stability, dissolution rate, and other characteristics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
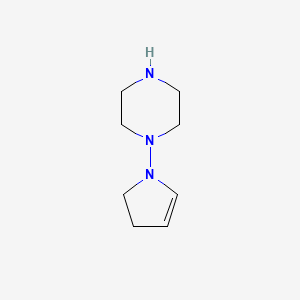
![2,3-Diazabicyclo[2.1.1]hexane-2-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)
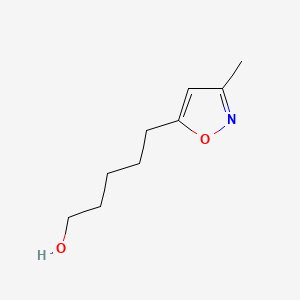
![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)
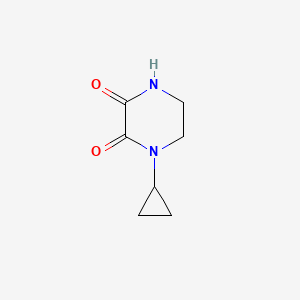
![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)
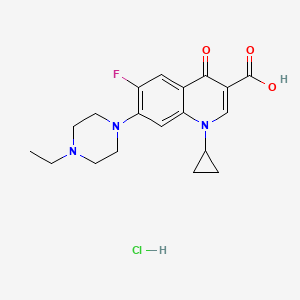
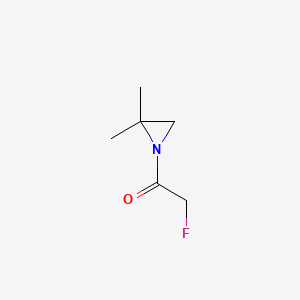
![[4-[2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]hexanoylamino]-2-hydroxy-5-(2-methoxy-2-oxoethoxy)phenyl]-hydroxy-oxoazanium](/img/structure/B571206.png)
